molecular formula C12H15NOS B1605082 Morpholine, 4-(phenylthioacetyl)- CAS No. 949-01-9

Morpholine, 4-(phenylthioacetyl)-

Cat. No. B1605082
CAS RN: 949-01-9
M. Wt: 221.32 g/mol
InChI Key: NYFHVSARWRNBEM-UHFFFAOYSA-N
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Description

Morpholine, 4-(phenylthioacetyl)-, is an organic compound with a molecular formula of C7H11NO2S. It is a colorless liquid with a pungent odor, soluble in water and other polar solvents. Morpholine has been used in a variety of applications, including in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as an additive for lubricants, fuels, and hydraulic fluids.

Scientific Research Applications

Antimicrobial and Modulating Activity

Morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, exhibit antimicrobial properties and are particularly effective in modulating the antibiotic activity against multidrug-resistant strains of bacteria and fungi. This compound has shown significant interaction with various strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi like Candida albicans. In combination with amikacin, it significantly reduced the minimum inhibitory concentration (MIC) against P. aeruginosa, demonstrating its potential as a modulating agent to enhance the efficacy of antibiotics against resistant microbial strains (Oliveira et al., 2015).

Heterocyclic Chemistry and Drug Development

Morpholine is a versatile heterocycle used in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. It serves as a synthetic building block for the development of a wide range of bioactive molecules with diverse therapeutic potentials. Morpholine derivatives engage in various biological activities and have been identified as integral components of pharmacophores for enzyme inhibitors and receptor affinity modulators. Their broad application in drug design underlines the significance of the morpholine ring in developing therapeutics with desirable drug-like properties and improved pharmacokinetics (Kourounakis et al., 2020).

Synthesis and Characterization for Biological Activities

Studies on morpholine derivatives have also focused on their synthesis and characterization to explore their biological activities further. Compounds like 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have been synthesized and characterized, demonstrating remarkable antimicrobial and antituberculosis activities. These compounds exhibit significant potential as therapeutic agents due to their effective biological activities against a range of microbial pathogens and their ability to target specific proteins involved in disease processes (Mamatha S.V et al., 2019).

Scaffold in Medicinal Chemistry

The role of morpholine as a scaffold in medicinal chemistry is critical for the development of novel therapeutic agents. Its incorporation into bioactive molecules has resulted in improved pharmacokinetic profiles and a plethora of biological activities, justifying its classification as a privileged structure in drug discovery. The synthesis and functionalization of morpholine-containing compounds continue to be a subject of significant research interest, contributing to the drug discovery process by providing accessible libraries of bioactives (Tzara et al., 2020).

properties

IUPAC Name

1-morpholin-4-yl-2-phenylethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c15-12(13-6-8-14-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFHVSARWRNBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241675
Record name Morpholine, 4-(phenylthioacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 4-(phenylthioacetyl)-

CAS RN

949-01-9
Record name 4-(Phenylthioacetyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(phenylthioacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylacetic acid thiomorpholide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16272
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4-(phenylthioacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Morpholinyl)-2-phenylethanethione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6HQ4JDB4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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